Imeglimin hydrochloride

Descripción general

Descripción

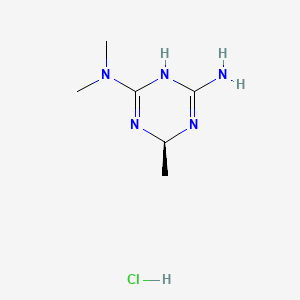

Imeglimin hydrochloride is a first-in-class novel oral hypoglycemic agent . It belongs to the tetrahydrotriazine chemical class . It has been launched in Japan for the treatment of type 2 diabetes mellitus . Its mechanism of action targets mitochondrial bioenergetics to ameliorate insulin resistance and to enhance β-cell function .

Molecular Structure Analysis

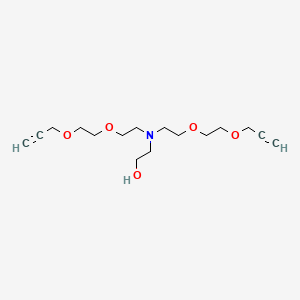

Imeglimin hydrochloride has a molecular formula of C6H13N5 . Its molecular weight is 155.2 .

Chemical Reactions Analysis

Imeglimin hydrochloride is a small cationic drug . It has a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) . Imeglimin absorption decreases when dose increases due to the saturation of the active uptake transport .

Physical And Chemical Properties Analysis

Imeglimin hydrochloride has a molecular weight of 191.66 . It is soluble in DMSO . It is recommended to be stored in powder form at -20°C for 3 years or at 4°C for 2 years .

Aplicaciones Científicas De Investigación

Treatment of Type 2 Diabetes

Imeglimin hydrochloride is an orally administered, first-in-class glimin developed for the treatment of type 2 diabetes (T2D) . It targets multiple components of diabetes-associated pathology . It received its first approval for use in T2D in Japan in June 2021 .

Improvement of Mitochondrial Bioenergetics

Imeglimin has a mechanism of action that differs from that of other major classes of antidiabetic agents. It improves mitochondrial bioenergetics , which is crucial for the proper functioning of cells.

Regulation of Hepatic Gluconeogenesis

Imeglimin targets excessive hepatic gluconeogenesis, a process that produces glucose in the liver . This is particularly beneficial for T2D patients, as it helps to regulate blood glucose levels.

Enhancement of Insulin Secretion

Imeglimin enhances insulin secretion . In a study, Imeglimin 1500 mg administered twice daily for 7 days significantly increased the insulin secretory response to glucose .

Increase in Skeletal Muscle Glucose Uptake

Imeglimin increases skeletal muscle glucose uptake . This is another way it helps to regulate blood glucose levels in T2D patients.

Preservation of β-cell Mass

Imeglimin reduces reactive oxygen species production, improves mitochondrial function and integrity, and also improves the structure and function of endoplasmic reticulum (ER). These changes enhance glucose-stimulated insulin secretion and inhibit the apoptosis of β-cells, leading to β-cell mass preservation .

Formulation Development

Imeglimin hydrochloride has been used in the development of immediate release tablets . This formulation provides rapid therapeutic action and onset of action .

Novel Class of Antidiabetic Agents

Imeglimin represents a novel class of antidiabetic agents known as "glimins" . This class of drugs offers a new approach to the treatment of T2D, providing an alternative to existing antidiabetic medications .

Mecanismo De Acción

Imeglimin hydrochloride is a novel antidiabetic agent that has been gaining attention in the medical community for its unique mechanism of action and potential benefits in the treatment of type 2 diabetes .

Target of Action

Imeglimin’s primary targets are the mitochondria within cells . It specifically targets mitochondrial bioenergetics to ameliorate insulin resistance and enhance β-cell function . This unique mechanism of action allows it to have a broad impact on various aspects of glucose homeostasis .

Mode of Action

Imeglimin works by multiple mechanisms of action . It has been shown to increase insulin secretion , reverse pancreatic β-cell dysfunction , and prevent death of human epithelial cells , suggesting the potential for end-organ protection . It enhances the generation of adenosine triphosphate (ATP) and increases the ATP/adenosine diphosphate ratio, resulting in improvement of mitochondrial function . In addition, imeglimin amplifies glucose-stimulated insulin secretion .

Biochemical Pathways

Imeglimin affects several biochemical pathways. It improves β-cell function by increasing nicotinamide phosphoribosyltransferase, which leads to increased nicotinamide adenine dinucleotide and ultimately contributes to calcium mobilization in the insulin secretion amplification pathway . Enhanced insulin effects can be seen in both the liver and skeletal muscle .

Pharmacokinetics

Imeglimin is rapidly absorbed and primarily distributed to organs and tissues after oral dosing . Its absorption decreases when the dose increases due to the saturation of the active uptake transport . The half-life of imeglimin ranges from 9.03 to 20.2 hours . It is excreted unchanged in urine, indicating a low extent of metabolism . Imeglimin is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 .

Result of Action

The result of imeglimin’s action is a decrease in blood glucose levels, making it a valuable treatment option for patients with type 2 diabetes . It has been shown to increase insulin sensitivity, decrease gluconeogenesis, increase β-cell function, increase mitochondrial function, and decrease oxidative stress .

Action Environment

The action of imeglimin is influenced by various environmental factors. For instance, its pharmacokinetics profile has been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on imeglimin renal clearance . Therefore, dosage adjustment is required in moderately and severely renally impaired patients . Furthermore, imeglimin pharmacokinetics was shown to be insensitive to ethnicity and food intake .

Direcciones Futuras

Imeglimin shows promise to provide a novel mechanism for T2DM treatment, with potential application in a larger, more comprehensive patient population . Its observed efficacy was comparable to that of currently available agents metformin and sitagliptin and was increased when given in combination with either agent .

Propiedades

IUPAC Name |

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLCYMTNMEXKZ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imeglimin hydrochloride | |

CAS RN |

2650481-44-8 | |

| Record name | Imeglimin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMEGLIMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

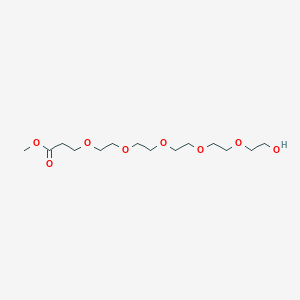

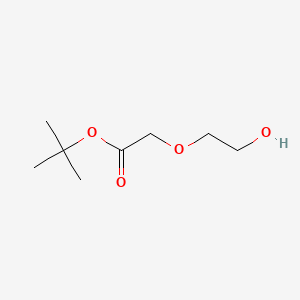

![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)